Deprotection Orthogonality: Cbz vs. Boc vs. Fmoc Compatibility
2-N-CBZ-propane-1,2-diamine offers orthogonal deprotection relative to Boc- and Fmoc-protected analogs. Cbz groups are removed by catalytic hydrogenolysis (H₂/Pd-C) or HBr/AcOH, whereas Boc requires acidic conditions (TFA) and Fmoc requires basic conditions (piperidine). This allows sequential deprotection in complex molecules without affecting acid- or base-sensitive functional groups [1]. In contrast, the Boc analog (CAS 100927-10-4) is incompatible with sequences requiring acidic deprotection of other groups, and the Fmoc analog (CAS 1179533-31-3) is base-labile, limiting its use in ester-containing substrates.
| Evidence Dimension | Deprotection condition orthogonality |
|---|---|
| Target Compound Data | Cleaved by H₂/Pd-C (hydrogenolysis) or HBr/AcOH; stable to TFA and piperidine |
| Comparator Or Baseline | Boc analog: cleaved by TFA; Fmoc analog: cleaved by 20% piperidine/DMF |
| Quantified Difference | Orthogonal reactivity: Cbz stable under TFA and basic conditions; Boc stable under hydrogenolysis; Fmoc stable under acidic and hydrogenolysis conditions [2] |
| Conditions | Standard peptide and organic synthesis deprotection protocols |
Why This Matters
This orthogonality enables multi-step syntheses where sequential deprotection is required, reducing step count and protecting group manipulation.
- [1] Kuujia. S-2-N-Cbz-Propane-1,2-diamine hydrochloride. 'Offers distinct advantages over alternatives like Boc-protected derivatives, particularly in acid-sensitive synthetic routes.' View Source
- [2] Chemhui. Amino protecting groups: Cbz, Boc, Fmoc, Alloc, Teoc. (2021). Comparative deprotection table. View Source
